molecular formula C14H10N2O2 B1269621 3-(1H-benzimidazol-2-yl)benzoic acid CAS No. 402944-81-4

3-(1H-benzimidazol-2-yl)benzoic acid

Cat. No.: B1269621
CAS No.: 402944-81-4
M. Wt: 238.24 g/mol
InChI Key: BQKXFNQLZLSSEP-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)benzoic acid is a useful research compound. Its molecular formula is C14H10N2O2 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vibrational Spectroscopy and Quantum Computational Studies

3-(1H-benzimidazol-2-yl)benzoic acid and its derivatives have been studied for their vibrational spectroscopy and quantum computational properties. A study by Khanum et al. (2022) on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid revealed insights into its optimized geometrical structure, electronic and vibrational features. This compound exhibited potential in drug action due to its charge transfer within the molecule and chemically reactive areas (Khanum et al., 2022).

Inhibitors of DNA Topoisomerase

Benzimidazole derivatives, including this compound analogs, have been found to act as inhibitors of type I DNA topoisomerases. A study by Alpan et al. (2007) focused on three 1H-benzimidazole derivatives and their effects on mammalian type I DNA topoisomerase activity, showcasing their inhibitory potential (Alpan, Gunes, & Topçu, 2007).

Antimicrobial and Antifungal Activity

Research by Kopel et al. (2015) studied compounds like 1-(1H-Benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine for potential antimicrobial and antifungal activities. These compounds were evaluated against various bacterial and yeast strains, showing significant growth inhibition in specific strains (Kopel et al., 2015).

Elastase Inhibition and Antioxidant Properties

A benzimidazole-based thiourea compound was investigated for its properties related to elastase inhibition and free radical scavenging activity. The study by Arshad et al. (2020) highlighted its potential in DNA binding and as a candidate for various biological applications (Arshad et al., 2020).

DNA Binding and Cytotoxicity

Research has explored the DNA binding capabilities and cytotoxic effects of benzimidazole-containing compounds. A study by Paul et al. (2015) investigated compounds like 2-((1-R-1-H-benzimidazol-2-yl)phenyl-imino)naphthol and their interactions with calf thymus DNA, displaying significant cytotoxic effects on various cancer cell lines (Paul et al., 2015).

Synthesis and Application in Corrosion Inhibition

Benzimidazole derivatives have been synthesized and assessed for their corrosion inhibition properties. Rbaa et al. (2020) found that these compounds were effective against steel corrosion in acidic environments, showcasing a potential application in material science (Rbaa et al., 2020).

Biochemical Analysis

Biochemical Properties

3-(1H-Benzimidazol-2-yl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to DNA grooves, exhibiting peroxide-mediated DNA-cleavage properties . It interacts with enzymes such as serine/threonine-protein kinases, which are crucial for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to DNA damage . Additionally, this compound has been found to interact with various proteins involved in cellular signaling pathways, thereby influencing cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has demonstrated high cytotoxic activities against cell lines such as HepG2, DLD-1, and MDA-MB-231 . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in apoptosis and cell proliferation, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to DNA grooves, leading to DNA cleavage through peroxide-mediated mechanisms . This compound also interacts with serine/threonine-protein kinases, resulting in the activation of DNA repair pathways . Additionally, this compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular responses.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKXFNQLZLSSEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353710
Record name 3-(1H-benzimidazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402944-81-4
Record name 3-(1H-benzimidazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-Benzimidazol-2-yl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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